4-amino-N-cyclopropylbenzenesulfonamide

Beschreibung

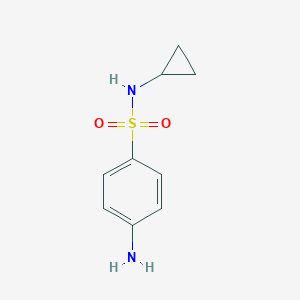

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-amino-N-cyclopropylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLXPLAKQKRJLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360706 | |

| Record name | 4-amino-N-cyclopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177785-41-0 | |

| Record name | 4-amino-N-cyclopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-cyclopropylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties of 4 Amino N Cyclopropylbenzenesulfonamide

Chemical Structure and Nomenclature

The compound is systematically named 4-amino-N-cyclopropylbenzenesulfonamide . Its structure consists of a central benzene (B151609) ring substituted at position 1 with an N-cyclopropylsulfonamide group [-S(=O)₂NH-c(CH₂)₂CH₂] and at position 4 with an amino group (-NH₂).

Physicochemical Properties

While extensive experimental data for this specific intermediate is not widely published, key properties can be identified from chemical databases and computational models.

| Property | Value | Source |

| CAS Number | 17785-41-0 | echemi.com |

| Molecular Formula | C₉H₁₂N₂O₂S | researchgate.net |

| Molecular Weight | 212.27 g/mol | researchgate.net |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | No data available | echemi.com |

| Boiling Point | No data available | |

| Solubility | No data available | echemi.com |

| pKa (acidic NH) | ~10 (predicted) | |

| LogP (octanol/water) | 0.9 (predicted) |

Note: Some values are predicted based on computational models due to a lack of published experimental data.

Spectroscopic Data Analysis

Spectroscopic analysis is essential for confirming the structure and purity of the compound.

¹H NMR (Proton Nuclear Magnetic Resonance): A ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, the spectrum would show characteristic signals for the aromatic protons, the amino group protons, and the protons of the cyclopropyl (B3062369) ring. A published spectrum shows aromatic protons as two doublets around 7.4 ppm and 6.6 ppm, a broad singlet for the two amino protons at 5.94 ppm, and multiplets for the cyclopropyl protons. researchgate.net

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would reveal distinct signals for each unique carbon atom. One would expect to see four signals for the aromatic carbons (two substituted and two unsubstituted), and two signals for the carbons of the cyclopropyl ring (one methine and two methylene (B1212753) carbons).

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to identify functional groups. Key vibrational bands would include:

N-H stretching vibrations for the primary amine (NH₂) and the secondary sulfonamide (SO₂NH) typically in the range of 3200-3500 cm⁻¹. mdpi.com

Asymmetric and symmetric stretching vibrations for the sulfonyl group (O=S=O) appearing as two strong bands, typically around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹. researchgate.netnih.gov

C-N stretching and N-H bending vibrations.

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 212, corresponding to the molecular weight of the compound.

Synthesis and Manufacturing

Common Synthetic Routes

A common and logical synthetic pathway involves a multi-step process starting from readily available materials. The most typical route employs an amino-protecting group strategy to prevent unwanted side reactions at the aniline (B41778) nitrogen.

Acetylation: The synthesis begins with the protection of the amino group of aniline or a related precursor. Often, acetanilide (B955) is used as the starting material, where the amino group is already protected as an acetamide (B32628). This protection is crucial because the free amino group would otherwise react with the chlorosulfonating agent in the next step. mdpi.com

Chlorosulfonation: The protected starting material (acetanilide) is reacted with an excess of chlorosulfonic acid (ClSO₃H). This is an electrophilic aromatic substitution reaction that introduces a sulfonyl chloride group (-SO₂Cl) onto the benzene (B151609) ring, primarily at the para position due to the directing effect of the acetamide group. This step yields p-acetamidobenzenesulfonyl chloride. chemicalbook.com

Sulfonamide Formation: The resulting p-acetamidobenzenesulfonyl chloride is then reacted with cyclopropylamine (B47189). The nucleophilic nitrogen of cyclopropylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the N-cyclopropylsulfonamide bond. This reaction produces N-cyclopropyl-4-acetamidobenzenesulfonamide.

Deprotection: The final step is the removal of the acetyl protecting group from the amino group. This is typically achieved by acid- or base-catalyzed hydrolysis. Treating the intermediate with aqueous acid (like HCl) cleaves the amide bond, yielding the final product, this compound, and acetic acid as a byproduct. researchgate.net

Key Starting Materials and Reagents

Acetanilide: A common and inexpensive starting material.

Chlorosulfonic Acid (ClSO₃H): The reagent used for introducing the sulfonyl chloride group.

Cyclopropylamine: The key reagent for forming the N-cyclopropyl bond.

Acids/Bases: Used for the final deprotection step (e.g., hydrochloric acid, sodium hydroxide).

Solvents: Various organic solvents are used throughout the process for reactions and purification.

Industrial Scale-Up Considerations

When moving from laboratory-scale synthesis to industrial manufacturing, several factors must be considered. The use of chlorosulfonic acid requires specialized equipment due to its highly corrosive nature and vigorous reaction with water. The evolution of hydrogen chloride gas during this step also necessitates robust ventilation and scrubbing systems. chemicalbook.com Each step of the process, including reaction conditions, purification methods (such as crystallization), and solvent recycling, would need to be optimized to maximize yield, ensure high purity, and minimize cost and environmental impact.

Structure Activity Relationship Sar Studies of 4 Amino N Cyclopropylbenzenesulfonamide Derivatives

Identification of Key Pharmacophores for Receptor Binding and Efficacy

The 4-amino-N-cyclopropylbenzenesulfonamide scaffold is characterized by three primary pharmacophoric features: the 4-amino group, the central aromatic ring, and the N-cyclopropylsulfonamide moiety. Each of these plays a distinct and crucial role in the molecule's interaction with biological targets.

The Sulfonamide Moiety (-SO₂NH-): This group is a cornerstone of the molecule's activity. The sulfonamide oxygens are potent hydrogen bond acceptors, while the nitrogen can act as a hydrogen bond donor. nih.govacs.org This dual capacity allows for strong and specific interactions within a receptor's active site. nih.gov In many instances, particularly in metalloenzymes like carbonic anhydrases, the sulfonamide group acts as a zinc-binding group (ZBG), coordinating with the zinc ion in the enzyme's active site, which is often a critical interaction for potent inhibition. nih.govnih.gov

The Aromatic Ring: The benzene (B151609) ring serves as a rigid scaffold, positioning the other functional groups in a specific spatial orientation for optimal receptor binding. It can participate in various non-covalent interactions, including hydrophobic interactions, π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan), and polar-π interactions. researchgate.netvu.nl

The 4-Amino Group (-NH₂): The primary amino group at the para-position is a key determinant of the molecule's electronic properties and can serve as a crucial hydrogen bond donor. Its presence and position are often vital for anchoring the ligand in the target protein. In many sulfonamide drugs, this group mimics the para-aminobenzoic acid (pABA) structure, enabling competitive inhibition of enzymes like dihydropteroate (B1496061) synthase (DHPS). biorxiv.orgajchem-b.com

Together, these features create a pharmacophore model where the sulfonamide provides a strong anchoring point, the aromatic ring provides a structural scaffold for additional interactions, and the amino and cyclopropyl (B3062369) groups fine-tune the binding affinity and selectivity for a specific target.

Influence of Substituent Position and Electronic Properties on the Aromatic Ring

Modifying the aromatic ring of this compound with additional substituents is a common strategy to modulate its biological activity. The position and electronic nature (electron-donating or electron-withdrawing) of these substituents can significantly alter the molecule's interaction with its target. libretexts.org

Electronic Effects: Electron-withdrawing groups (EWGs), such as halogens (Cl, Br) or nitro groups (NO₂), decrease the electron density of the aromatic ring and increase the acidity of the sulfonamide NH proton. This can enhance its hydrogen bonding capability or its ability to coordinate with metal ions. ajchem-b.com Conversely, electron-donating groups (EDGs), like methyl (CH₃) or methoxy (B1213986) (OCH₃), increase the ring's electron density, which can strengthen π-π stacking interactions. vu.nl

Steric Effects and Positional Isomerism: The position of the substituent is critical. Substituents at the ortho-position (positions 2 or 6) can cause steric hindrance, forcing a change in the conformation of the sulfonamide group relative to the ring. This can either enhance or disrupt binding, depending on the receptor's topology. Substituents at the meta-position (positions 3 or 5) are often used to explore additional binding pockets without directly interfering with the key amino and sulfonamide groups. These substituents often point towards the solvent-exposed region of a binding site. rsc.org

The following table illustrates hypothetical SAR data for derivatives of this compound, demonstrating the influence of substituents on the aromatic ring.

| Compound | Substituent (R) | Position | Electronic Effect | Relative Potency |

|---|---|---|---|---|

| 1 | -H | - | Neutral | 1.0 |

| 2 | -Cl | 2 | Withdrawing | 5.2 |

| 3 | -Cl | 3 | Withdrawing | 2.8 |

| 4 | -CH₃ | 3 | Donating | 1.5 |

| 5 | -NO₂ | 2 | Strongly Withdrawing | 8.1 |

| 6 | -OCH₃ | 3 | Donating | 0.9 |

Role of the Sulfonamide Linkage in Molecular Recognition

The sulfonamide linkage (-SO₂NH-) is a privileged functional group in medicinal chemistry, playing a central role in molecular recognition. nih.gov Its importance stems from its unique geometric and electronic properties.

The geometry around the sulfur atom is tetrahedral, and the S=O bonds are highly polarized. The two oxygen atoms act as strong hydrogen bond acceptors, while the NH group is a reliable hydrogen bond donor. acs.org This allows the sulfonamide linkage to form multiple, directionally specific hydrogen bonds with protein backbones or amino acid side chains, anchoring the molecule firmly in the binding site.

Furthermore, studies have shown that the sulfonamide group can engage in favorable through-space polar–π interactions with electron-rich aromatic rings of amino acids like tyrosine or tryptophan. researchgate.netvu.nl The binding energy contribution from the sulfonamide oxygens can be substantial. Research on related scaffolds has shown that removing even one of the sulfonamide oxygens can be highly detrimental to binding affinity. nih.govacs.org This highlights the critical role of the complete sulfonamide linkage for high-potency molecular recognition.

Conformational Analysis and its Correlation with Biological Outcomes

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. For this compound derivatives, the relative orientation of the aromatic ring and the N-cyclopropyl group, dictated by rotation around the C-S and S-N bonds, is crucial. researchgate.net

The general consensus for benzenesulfonamides is the existence of two dominant low-energy conformations, often described as "syn" and "anti," which relate to the orientation of the lone pair on the sulfonamide nitrogen relative to the C-S bond. researchgate.net The specific conformation adopted upon binding to a receptor (the "bioactive conformation") determines the efficacy of the interaction.

The rigidity of the cyclopropyl group helps to limit the number of accessible low-energy conformations, which can be advantageous. nih.gov If the preferred low-energy conformation in solution is close to the bioactive conformation, less energy is required to achieve the optimal binding pose, resulting in higher affinity. Computational and experimental methods, such as X-ray crystallography of ligand-protein complexes and NMR spectroscopy, are used to study these conformational preferences and correlate them with biological outcomes. For instance, designing derivatives that are conformationally restricted to the known bioactive pose is a powerful strategy for enhancing potency. nih.gov

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational chemistry provides powerful tools for understanding and predicting the SAR of this compound derivatives. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to build mathematical models that correlate the chemical structures of compounds with their biological activities. nih.govnih.gov

In a typical QSAR study, a series of synthesized and tested derivatives is used as a training set. For each molecule, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as:

Topological descriptors: Describing molecular size, shape, and branching.

Electronic descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies.

Hydrophobic descriptors: Like the partition coefficient (logP).

Steric descriptors: Quantifying the volume and surface area of the molecule or its substituents.

Statistical methods, like Multiple Linear Regression (MLR), are then used to generate an equation that links a combination of these descriptors to the observed biological activity (e.g., IC₅₀). nih.gov A successful QSAR model can not only explain the SAR of the existing compounds but also predict the activity of new, yet-to-be-synthesized derivatives, thereby guiding future synthetic efforts. nih.gov

The following table presents a hypothetical QSAR model for a series of this compound derivatives.

| Descriptor | Coefficient | Interpretation |

|---|---|---|

| logP (Hydrophobicity) | +0.45 | Increased hydrophobicity is favorable for activity. |

| LUMO Energy (eV) | -0.89 | A lower LUMO energy (stronger electron acceptor) is correlated with higher potency. |

| Molecular Volume (ų) | -0.12 | Increased molecular size is slightly detrimental, suggesting a constrained binding pocket. |

| Dipole Moment (Debye) | +0.67 | Higher polarity is beneficial for activity, suggesting polar interactions are key. |

This hypothetical model (e.g., Activity = 2.5 + 0.45logP - 0.89LUMO - 0.12Volume + 0.67Dipole) suggests that potent compounds in this series tend to be more hydrophobic, more polar, and better electron acceptors, while fitting within a sterically confined space.

These computational models, in conjunction with molecular docking studies, provide invaluable insights into the ligand-receptor interactions at a molecular level, accelerating the drug design and optimization cycle. nih.gov

Molecular Mechanisms of Action and Target Engagement

Investigation of Molecular Targets and Binding Interactions

Benzenesulfonamides are a well-established class of compounds known to interact with a variety of enzymes, with carbonic anhydrases (CAs) being a primary and extensively studied target. nih.govnih.govmdpi.com These zinc-containing metalloenzymes play crucial roles in physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com The sulfonamide moiety is a key pharmacophore that coordinates with the zinc ion in the active site of CAs.

Based on the known interactions of similar 4-aminobenzenesulfonamides, it is highly probable that 4-amino-N-cyclopropylbenzenesulfonamide also targets various isoforms of human carbonic anhydrases (hCAs). The binding is characterized by the deprotonated sulfonamide nitrogen forming a coordinate bond with the Zn(II) ion in the enzyme's active site. The amino group at the 4-position of the benzene (B151609) ring can form hydrogen bonds with amino acid residues, further stabilizing the complex. The N-cyclopropyl group likely occupies a hydrophobic pocket within the active site, contributing to the binding affinity and potentially influencing isoform selectivity.

The binding interactions of benzenesulfonamide (B165840) derivatives with carbonic anhydrases have been elucidated through X-ray crystallography of several analogs in complex with different hCA isoforms. nih.gov These studies reveal a conserved binding mode where the sulfonamide group is anchored to the zinc ion, and the substituted benzene ring extends towards the entrance of the active site, allowing for various substitutions to modulate the binding affinity and selectivity.

| Interaction Type | Functional Group of this compound | Potential Interacting Components in Target Enzyme (e.g., Carbonic Anhydrase) |

| Coordination Bond | Deprotonated Sulfonamide (-SO₂NH⁻) | Zn(II) ion in the active site |

| Hydrogen Bonding | Amino Group (-NH₂) | Amino acid residues (e.g., Thr199 in hCA II) |

| Hydrophobic Interactions | Cyclopropyl (B3062369) Group | Hydrophobic amino acid residues lining the active site pocket |

| van der Waals Forces | Benzene Ring | Aromatic and aliphatic amino acid residues |

Cellular Pathway Modulation and Downstream Effects

The inhibition of carbonic anhydrases by this compound would lead to the modulation of cellular pathways that are dependent on CA activity. CAs are involved in a multitude of physiological processes, including pH regulation, ion transport, and biosynthetic reactions. Therefore, the downstream effects of CA inhibition are isoform and tissue-specific.

For instance, inhibition of cytosolic hCA II can affect pH homeostasis within the cell. In the context of cancer, tumor-associated isoforms like hCA IX and hCA XII are crucial for the survival and proliferation of cancer cells in the hypoxic and acidic tumor microenvironment. Inhibition of these isoforms can disrupt the pH regulation in cancer cells, leading to apoptosis and reduced tumor growth.

Another historical and significant target for sulfonamides is dihydropteroate (B1496061) synthase (DHPS), an enzyme in the folic acid synthesis pathway of many microorganisms. nih.gov Inhibition of DHPS depletes the microbial cell of folate, a crucial cofactor for the synthesis of nucleic acids and some amino acids. This leads to a bacteriostatic effect, halting the growth and proliferation of the microorganism. Should this compound inhibit DHPS, it would primarily affect microbial cellular pathways related to replication and metabolism.

Protein–Ligand Interaction Dynamics and Thermodynamics

The binding of a ligand to its protein target is a dynamic process governed by thermodynamic principles. Isothermal titration calorimetry (ITC) is a powerful technique used to determine the thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy change (ΔH), and entropy change (ΔS).

Studies on the binding of various sulfonamides to carbonic anhydrases have revealed that the interaction is often enthalpy-driven, characterized by a favorable negative ΔH. nih.govnih.gov This suggests that the formation of strong, specific interactions such as the coordination bond with the zinc ion and hydrogen bonds are the primary driving forces for binding. The Gibbs free energy of binding (ΔG), which determines the binding affinity, is a sum of the enthalpic and entropic contributions (ΔG = ΔH - TΔS). nih.gov

| Thermodynamic Parameter | Interpretation in the Context of Protein-Ligand Binding | Expected Contribution from this compound Binding to CA |

| Binding Affinity (Kd) | The concentration of ligand required to occupy 50% of the target protein's binding sites. A lower Kd indicates higher affinity. | Expected to be in the nanomolar to micromolar range for various CA isoforms, based on data for similar sulfonamides. nih.govmdpi.com |

| Enthalpy Change (ΔH) | The heat released or absorbed during the binding event. A negative ΔH indicates an exothermic reaction, often driven by the formation of strong bonds. | Likely to be negative (favorable), driven by the coordination to the zinc ion and hydrogen bonding. nih.gov |

| Entropy Change (ΔS) | The change in the randomness or disorder of the system upon binding. A positive ΔS can be driven by the release of ordered water molecules from the binding site (hydrophobic effect). | The contribution could be complex, with a potential positive component from the hydrophobic interactions of the cyclopropyl group. |

| Gibbs Free Energy Change (ΔG) | The overall energy change of the binding process, determining its spontaneity. A negative ΔG indicates a spontaneous and favorable interaction. | Expected to be negative, indicating a favorable binding event. |

Resistance Mechanisms and Strategies for Overcoming Them (if applicable to future research)

In the context of antimicrobial activity, resistance to sulfonamides is a well-documented phenomenon, primarily when the target is dihydropteroate synthase (DHPS). nih.gov The primary mechanisms of resistance include:

Target Site Modification: Mutations in the folP gene, which encodes for DHPS, can lead to amino acid changes in the enzyme's active site. These changes can reduce the binding affinity of the sulfonamide inhibitor without significantly affecting the binding of the natural substrate, p-aminobenzoic acid (pABA). nih.gov

Acquisition of Resistance Genes: Bacteria can acquire plasmids carrying genes (e.g., sul1, sul2) that encode for alternative, drug-resistant DHPS enzymes. These enzymes are insensitive to sulfonamides but can still carry out their normal function. nih.gov

Future research to overcome such resistance could involve several strategies:

Rational Drug Design: Structure-based drug design could be employed to develop new derivatives of this compound that can effectively inhibit the mutated, resistant forms of DHPS.

Combination Therapy: Combining this compound with other antimicrobial agents that have different mechanisms of action could create a synergistic effect and reduce the likelihood of resistance development.

Targeting Alternative Pathways: For pathogens that have developed robust resistance to DHPS inhibitors, exploring compounds that target other essential cellular pathways would be a necessary direction for future research.

In the context of carbonic anhydrase inhibition, resistance is less commonly discussed in the same way as antimicrobial resistance. However, in a therapeutic setting such as cancer treatment, the development of resistance could occur through mechanisms like the upregulation of drug efflux pumps or alterations in cellular pathways that compensate for the inhibition of a specific CA isoform.

Preclinical Pharmacological Evaluation and Translational Research

In Vitro Assays for Efficacy and Selectivity

No data from in vitro assays for 4-amino-N-cyclopropylbenzenesulfonamide could be retrieved. Typically, this stage of research would involve biochemical assays to determine the compound's interaction with specific molecular targets, such as enzymes or receptors. Key metrics like the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Kᵢ) would be established to quantify efficacy. Selectivity would be assessed by testing the compound against a panel of related and unrelated targets to understand its specificity. Without published studies, no such data table can be generated.

Cell-Based Models for Disease-Relevant Contexts

Information regarding the evaluation of this compound in cell-based models is not available. This step in preclinical research uses cultured cells to understand how a compound affects cellular functions in a context that mimics a specific disease state. For example, researchers might use cancer cell lines or neurons to observe the compound's effects on cell viability, proliferation, or signaling pathways. The absence of published research means there are no findings to report or tabulate on its activity in such models.

Early Assessment of Cellular Responses and Phenotypes

There is no documented research on the cellular responses or phenotypic changes induced by this compound. This phase of study would typically employ techniques like high-content imaging or transcriptomics to analyze changes in cell morphology, protein expression, or gene activity following treatment with the compound. Such analyses are crucial for elucidating the mechanism of action and identifying potential biomarkers. This information is not available for this compound.

Considerations for Advancing to In Vivo Models (as a future step)

Advancing a compound to in vivo models requires a solid foundation of in vitro and cell-based data demonstrating efficacy, selectivity, and a plausible mechanism of action. Key considerations include the compound's metabolic stability, pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and preliminary safety profile. Since the foundational in vitro and cellular data for this compound is absent from the scientific literature, any discussion on its potential progression to animal models would be purely speculative and lack the necessary scientific basis.

Challenges and Future Perspectives in 4 Amino N Cyclopropylbenzenesulfonamide Research

Strategies for Optimizing Potency, Selectivity, and Biological Stability

The optimization of a lead compound is a critical phase in drug development. For 4-amino-N-cyclopropylbenzenesulfonamide, enhancing its potency, selectivity, and stability is paramount.

Potency and Selectivity: Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications influence biological activity. For benzenesulfonamide (B165840) derivatives, structural optimization has been a key strategy to enhance potency and selectivity. For instance, in the development of anti-influenza agents, modifications to the benzenesulfonamide scaffold led to the identification of compounds with high potency. nih.gov The introduction of various substituents on the phenyl ring or modification of the amide group can significantly impact the compound's interaction with its biological target. For example, the addition of hydrophobic or polar groups can alter binding affinity and selectivity. nih.gov Molecular hybridization, which combines the benzenesulfonamide pharmacophore with other active moieties, is another promising approach to design potent and selective inhibitors for specific targets like carbonic anhydrases. researchgate.net

Biological Stability: A significant challenge for many drug candidates is their metabolic instability, which can lead to rapid clearance from the body and reduced efficacy. For benzenesulfonamide derivatives, strategies to improve metabolic stability have been explored. These include the introduction of groups that block metabolically labile sites or the replacement of susceptible moieties with more stable ones. For example, in the development of anti-influenza inhibitors, new scaffolds with less lipophilic rings were synthesized to increase metabolic stability. nih.gov

A summary of optimization strategies is presented in the table below:

| Strategy | Objective | Example Application |

| Structure-Activity Relationship (SAR) Studies | Enhance potency and selectivity | Introduction of hydrophobic groups to increase binding affinity. nih.gov |

| Molecular Hybridization | Develop potent and selective inhibitors | Combining with thiopyrimidine scaffolds for selective carbonic anhydrase inhibitors. researchgate.net |

| Modification of Physicochemical Properties | Improve metabolic stability | Synthesis of less lipophilic analogues. nih.gov |

Development of Novel Therapeutic Applications and Disease Indications

The versatile nature of the benzenesulfonamide scaffold has led to its investigation in a wide array of diseases. Research into this compound and its derivatives could unveil novel therapeutic applications.

Anticancer Activity: Certain benzenesulfonamide derivatives have shown significant potential as anticancer agents, primarily through the inhibition of carbonic anhydrase (CA) isoforms IX and XII, which are overexpressed in many tumors. rsc.orgnih.gov By designing derivatives of this compound that selectively target these isoforms, it may be possible to develop novel anticancer therapies.

Anticonvulsant Properties: The inhibition of specific CA isoforms, namely hCA II and VII, has been linked to anticonvulsant activity. nih.gov Novel benzenesulfonamide derivatives have been synthesized and shown to be effective in preclinical models of epilepsy, displaying a long duration of action and a favorable safety profile. nih.gov This opens up the possibility of developing this compound-based anticonvulsants.

Antimicrobial and Anti-Inflammatory Potential: The sulfonamide core is historically significant in the development of antimicrobial drugs. Novel benzenesulfonamide derivatives continue to be explored for their antibacterial and anti-biofilm activities. rsc.org Furthermore, derivatives of 4-aminobenzenesulfonamide have been investigated for their anti-inflammatory properties. nih.gov

The following table summarizes potential therapeutic applications:

| Therapeutic Area | Mechanism of Action | Potential Indication |

| Oncology | Inhibition of carbonic anhydrase IX and XII | Solid tumors |

| Neurology | Inhibition of carbonic anhydrase II and VII | Epilepsy |

| Infectious Diseases | Inhibition of bacterial growth and biofilm formation | Bacterial infections |

| Inflammation | Modulation of inflammatory pathways | Inflammatory disorders |

Integration with Advanced Drug Delivery Systems

The efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in sufficient concentrations. Advanced drug delivery systems can play a crucial role in overcoming challenges such as poor solubility and instability.

Nanoencapsulation techniques, for instance, have emerged as a vital tool to enhance the stability and bioavailability of therapeutic compounds. mdpi.com Encapsulating this compound or its derivatives in nanoparticles, such as nanoemulsions, liposomes, or polymeric nanoparticles, could improve its physicochemical properties, leading to better absorption and targeted delivery. mdpi.com This approach could be particularly beneficial for improving the delivery of anticancer agents to tumor tissues.

Role of Computational Chemistry and Artificial Intelligence in Future Design

The integration of computational tools has revolutionized the drug discovery process, making it more efficient and cost-effective.

Computational Chemistry: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) analysis are invaluable for predicting the binding of a ligand to its receptor and for understanding the relationship between a molecule's structure and its biological activity. neuroquantology.comneuroquantology.com These methods can guide the rational design of more potent and selective derivatives of this compound. nih.gov For example, molecular docking can predict how different substitutions on the benzenesulfonamide ring will affect its interaction with the active site of a target enzyme. researchgate.net

Potential for Clinical Translation and Drug Development

The ultimate goal of drug discovery research is the successful clinical translation of a new therapeutic agent. The journey from a promising compound to an approved drug is a long and arduous process involving preclinical studies and multiple phases of clinical trials.

For derivatives of this compound, a thorough preclinical evaluation would be necessary to assess their efficacy and safety in animal models. Promising candidates could then move into Phase I clinical trials to evaluate their safety and pharmacokinetics in humans. Subsequent phases would assess the drug's efficacy in patients. The development of benzenesulfonamide-based carbonic anhydrase inhibitors, such as SLC-0111 which has entered Phase I clinical trials, provides a roadmap for the potential clinical translation of novel sulfonamides. rsc.org

The path to clinical approval is challenging, but the therapeutic potential of the benzenesulfonamide scaffold, coupled with modern drug discovery technologies, offers a promising future for the development of novel drugs derived from this compound.

Q & A

Q. What are the standard synthetic routes for 4-amino-N-cyclopropylbenzenesulfonamide, and how can reaction yields be optimized?

The synthesis typically involves reacting substituted acyl chlorides (e.g., from thionyl chloride treatment of carboxylic acids) with aminosulfonamides under basic conditions. Pyridine is often used as a catalyst to neutralize HCl byproducts. For example:

- Substituted acyl chlorides are prepared by treating acids with thionyl chloride.

- The acyl chloride is then reacted with this compound in dry acetone, stirred for 12 hours at room temperature, and purified via solvent evaporation and ethyl acetate extraction .

Optimization : Control reaction temperature (RT to 50°C), use inert atmospheres to prevent side reactions, and employ stoichiometric excess of pyridine to enhance nucleophilic substitution efficiency .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

- Nuclear Magnetic Resonance (NMR) : Analyze chemical shifts (δ in ppm) to confirm sulfonamide bond formation and cyclopropyl group integration. For example, singlet peaks near δ 1.0–1.5 ppm indicate cyclopropyl protons .

- Mass Spectrometry (MS) : Use high-resolution MS (e.g., Waters Micro-Mass ZQ 2000) to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₁N₂O₂S).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) under reversed-phase conditions .

Q. How should researchers handle stability challenges during storage and experimental use?

While specific stability data for this compound is limited, general sulfonamide protocols apply:

- Storage : Keep in airtight containers at RT, protected from moisture and light to prevent hydrolysis or oxidation .

- In-use stability : Avoid prolonged exposure to acidic/basic conditions (>pH 9) to prevent sulfonamide bond cleavage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on biological activity?

- Methodology : Synthesize analogs by varying the cyclopropyl group (e.g., replacing with cycloalkyl or aryl rings) and introducing electron-withdrawing/donating groups (e.g., halogens, methoxy) on the benzene ring.

- Biological assays : Test analogs against target enzymes (e.g., carbonic anhydrase) or in antimicrobial assays. Compare IC₅₀ values to correlate substituent effects with activity .

Q. What computational strategies are effective in predicting binding modes and pharmacokinetic properties?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., antimicrobial targets). Focus on hydrogen bonding between the sulfonamide group and active-site residues .

- QSAR Modeling : Apply Gaussian-based descriptors (e.g., HOMO/LUMO energies) to predict absorption/distribution properties. Validate with experimental logP and solubility data .

Q. How can conflicting bioactivity data across studies be systematically addressed?

- Variables to control :

- Solvent effects : Use consistent solvents (e.g., DMSO for in vitro assays) to avoid polarity-driven artifacts.

- Assay conditions : Standardize pH (7.4 for physiological relevance) and temperature (37°C).

- Data normalization : Include positive controls (e.g., known sulfonamide inhibitors) to calibrate activity thresholds .

Q. What mechanisms underlie the compound’s potential antimicrobial or anticancer activity?

- Hypothesized pathways :

- Enzyme inhibition : Sulfonamides often inhibit dihydropteroate synthase (DHPS) in folate biosynthesis, critical for microbial growth .

- Apoptosis induction : In cancer cells, the compound may activate caspase-3 via mitochondrial membrane destabilization. Validate via flow cytometry and Western blotting .

Q. How can researchers mitigate toxicity risks identified in preliminary studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.